molecular formula C13H12FN B13712867 3-(4-Fluoro-1-naphthyl)azetidine

3-(4-Fluoro-1-naphthyl)azetidine

Cat. No.: B13712867
M. Wt: 201.24 g/mol
InChI Key: OJTVYCMCRAUSAI-UHFFFAOYSA-N
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Description

3-(4-Fluoro-1-naphthyl)azetidine is a compound that belongs to the class of azetidines, which are four-membered nitrogen-containing heterocycles Azetidines are known for their significant ring strain, which imparts unique reactivity and stability to the compounds

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Fluoro-1-naphthyl)azetidine can be achieved through several methods. . This method is efficient for synthesizing functionalized azetidines. Another approach involves the aza-Michael addition of NH-heterocycles with methyl 2-(azetidin-3-ylidene)acetates .

Industrial Production Methods

Industrial production of azetidines, including this compound, often involves large-scale cycloaddition reactions and the use of metalated azetidines for functionalization . These methods are optimized for high yield and purity, making them suitable for commercial applications.

Chemical Reactions Analysis

Types of Reactions

3-(4-Fluoro-1-naphthyl)azetidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents to form corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.

    Substitution: The fluoro group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

    Oxidation: Formation of azetidine oxides.

    Reduction: Formation of reduced azetidine derivatives.

    Substitution: Formation of substituted azetidine derivatives with various functional groups.

Mechanism of Action

The mechanism of action of 3-(4-Fluoro-1-naphthyl)azetidine involves its interaction with molecular targets through its azetidine ring and fluoro-naphthyl group. The ring strain in azetidines facilitates bond cleavage and formation, making them reactive intermediates in various biochemical pathways . The fluoro group enhances the compound’s binding affinity to specific molecular targets, contributing to its bioactivity.

Comparison with Similar Compounds

Similar Compounds

    Azetidine: A simpler four-membered nitrogen-containing heterocycle.

    Aziridine: A three-membered nitrogen-containing heterocycle with higher ring strain.

    Pyrrolidine: A five-membered nitrogen-containing heterocycle with lower ring strain.

Uniqueness

3-(4-Fluoro-1-naphthyl)azetidine is unique due to the presence of the fluoro-naphthyl group, which imparts distinct chemical and biological properties. Compared to azetidine and aziridine, it offers a balance of stability and reactivity, making it suitable for various applications .

Properties

Molecular Formula

C13H12FN

Molecular Weight

201.24 g/mol

IUPAC Name

3-(4-fluoronaphthalen-1-yl)azetidine

InChI

InChI=1S/C13H12FN/c14-13-6-5-10(9-7-15-8-9)11-3-1-2-4-12(11)13/h1-6,9,15H,7-8H2

InChI Key

OJTVYCMCRAUSAI-UHFFFAOYSA-N

Canonical SMILES

C1C(CN1)C2=CC=C(C3=CC=CC=C23)F

Origin of Product

United States

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